4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
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Overview
Description
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its octahydro-4,7-methanoindene core structure, which is further functionalized with a carboxylic acid and a 2-furanylmethyl ester group.
Preparation Methods
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester involves several steps. One of the primary synthetic routes includes the hydrogenation of 1,3,4,6-tetrahydro-3a-indene-3a-carboxylic acid ethyl ester using palladium hexachloride as a catalyst. This reaction is carried out under hydrogen gas to yield the desired product . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the 2-furanylmethyl ester can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted esters.
Scientific Research Applications
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester is utilized in several scientific research applications:
Chemistry: It serves as a reagent and intermediate in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The octahydro-4,7-methanoindene core provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
- Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate
- 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester
Compared to these compounds, 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, 2-furanylmethyl ester is unique due to the presence of the 2-furanylmethyl ester group, which can impart different chemical reactivity and biological activity.
Properties
CAS No. |
93107-54-1 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
furan-2-ylmethyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C16H20O3/c17-15(19-10-13-3-2-8-18-13)16-7-1-4-14(16)11-5-6-12(16)9-11/h2-3,8,11-12,14H,1,4-7,9-10H2/t11-,12+,14-,16-/m1/s1 |
InChI Key |
JXLWGSLGOGXHAU-FAXLKDOZSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=CO4 |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=CO4 |
Origin of Product |
United States |
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